molecular formula C26H18ClF3N4O B2987582 N-(3-chloro-4-methoxyphenyl)-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477237-86-8

N-(3-chloro-4-methoxyphenyl)-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

货号: B2987582
CAS 编号: 477237-86-8
分子量: 494.9
InChI 键: ZGISAABAJRCCJM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-chloro-4-methoxyphenyl)-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound ID: K405-1086) is a pyrrolo[2,3-d]pyrimidine derivative with a molecular formula of C26H18ClF3N4O and a molecular weight of 494.9 g/mol . Key physicochemical properties include a high lipophilicity (logP = 7.35) and a polar surface area of 39.3 Ų, suggesting moderate membrane permeability. The compound features three distinct substituents:

  • A 3-chloro-4-methoxyphenyl group at the N4 position, contributing electron-withdrawing and steric effects.
  • A phenyl ring at the C5 position for π-π stacking interactions.
  • A 3-(trifluoromethyl)phenyl group at the C7 position, enhancing metabolic stability and binding affinity through hydrophobic and electrostatic interactions .

属性

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18ClF3N4O/c1-35-22-11-10-18(13-21(22)27)33-24-23-20(16-6-3-2-4-7-16)14-34(25(23)32-15-31-24)19-9-5-8-17(12-19)26(28,29)30/h2-15H,1H3,(H,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGISAABAJRCCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3-chloro-4-methoxyphenyl)-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (hereafter referred to as Compound A) is a pyrrolo[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and inflammatory diseases. The structural features of Compound A suggest that it may interact with various biological targets, including receptor tyrosine kinases.

Compound A is believed to exert its effects primarily through the inhibition of the colony-stimulating factor-1 receptor (CSF1R), a receptor tyrosine kinase involved in macrophage differentiation and maintenance. Inhibition of CSF1R has been linked to therapeutic benefits in several disorders, including cancer and autoimmune diseases. Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines can achieve subnanomolar enzymatic inhibition of CSF1R, indicating strong biological activity .

Structure-Activity Relationship (SAR)

The biological activity of Compound A is influenced by its structural components. The presence of the chloro and methoxy groups on the phenyl rings enhances its binding affinity to target receptors. Research has shown that modifications in these groups can significantly affect the compound's potency against CSF1R and other kinases within the platelet-derived growth factor receptor (PDGFR) family .

Table 1: Structure-Activity Relationship of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundSubstituentsCSF1R IC50 (nM)EGFR IC50 (nM)
A3-Cl, 4-OCH3< 1> 100
B4-OH580
C4-F1050
DH20200

Anticancer Properties

Compound A has shown promising anticancer activity in various preclinical models. It was tested against multiple cancer cell lines, including those expressing high levels of EGFR and CSF1R. The results indicated that Compound A exhibited potent antiproliferative effects, with IC50 values in the nanomolar range for certain cell lines .

Anti-inflammatory Effects

In addition to its anticancer properties, Compound A has been evaluated for anti-inflammatory activity. Studies have indicated that it can reduce inflammation markers in vivo, suggesting potential applications in treating inflammatory diseases .

Case Studies

Case Study 1: In Vivo Efficacy
A study involving a murine model of cancer demonstrated that administration of Compound A resulted in significant tumor regression compared to control groups. The mechanism was attributed to the inhibition of macrophage recruitment to tumor sites via CSF1R blockade.

Case Study 2: Pharmacokinetics
Pharmacokinetic profiling showed that Compound A has favorable absorption and distribution characteristics, with a half-life conducive for therapeutic use. This profile supports further development as a candidate for clinical trials targeting solid tumors .

相似化合物的比较

The compound belongs to a broader class of N4-phenylsubstituted pyrrolo[2,3-d]pyrimidin-4-amine derivatives. Below is a comparative analysis with structurally related analogs:

Structural Modifications and Substituent Effects

N4-Substituent Variations
Compound Name N4 Substituent C5 Substituent C7 Substituent Molecular Formula logP Key Features Reference
Target Compound 3-chloro-4-methoxyphenyl Phenyl 3-(trifluoromethyl)phenyl C26H18ClF3N4O 7.35 High lipophilicity; balanced steric bulk
N4-(3-Trifluoromethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 3-(trifluoromethyl)phenyl H H C12H9F3N4 ~4.5* Simplified structure; lower molecular weight
N4-(3-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 3-bromophenyl H H C12H10BrN4 ~3.8* Halogenated substituent for potential halogen bonding
N4-(4-Methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 4-methoxyphenyl H H C12H12N4O ~2.1* Electron-donating group; reduced lipophilicity

Note: *Estimated logP values based on substituent contributions.

  • The trifluoromethyl group at C7 enhances metabolic stability, a feature shared with compound 20 (), which includes a dichlorobenzyl group but lacks the C5 phenyl moiety .
C5 and C7 Substituent Variations
Compound Name C5 Substituent C7 Substituent Key Features Reference
5-(4-Fluorophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 4-fluorophenyl Methyl Increased solubility (logP ~3.0); methyl group limits steric bulk
4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine 4-fluorophenyl 4-methoxyphenyl Dual halogen and methoxy groups; intermediate lipophilicity
N-(2-methoxyethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine Phenyl 3-(trifluoromethyl)phenyl Methoxyethyl group improves solubility (logP ~5.0*) but reduces aromatic interactions
  • The target compound’s C5 phenyl group distinguishes it from fluorophenyl or methyl-substituted analogs, likely enhancing binding through hydrophobic interactions .
  • The C7 3-(trifluoromethyl)phenyl group is shared with compound 13 (), but the latter lacks the N4 chloro-methoxyphenyl moiety, resulting in lower molecular complexity .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound N4-(3-Trifluoromethylphenyl) Analog 5-(4-Fluorophenyl)-7-methyl Analog
Molecular Weight 494.9 279.1 243.1
logP 7.35 ~4.5 ~3.0
Hydrogen Bond Donors 1 1 2
Polar Surface Area 39.3 Ų 39.3 Ų 45.6 Ų
Metabolic Stability* High (CF3 group) Moderate Low (methyl group)

Note: *Predicted based on substituent effects.

  • The target compound’s high logP may limit aqueous solubility but improve membrane permeability and target engagement in hydrophobic pockets.

常见问题

Basic: What are the recommended synthetic routes for synthesizing this compound, and how can its purity be validated?

Answer:
The compound’s pyrrolo[2,3-d]pyrimidine core can be synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, given its structural similarity to derivatives like GSK2606414 . Key steps include:

  • Coupling reactions : Reacting substituted phenylacetylene or boronic acid derivatives with halogenated pyrrolopyrimidine intermediates under palladium catalysis .
  • Amine functionalization : Introducing the 3-chloro-4-methoxyphenyl group via Buchwald-Hartwig amination .
    Validation :
  • NMR spectroscopy (1H/13C) to confirm regiochemistry and substituent positions .
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation .
  • HPLC with UV/ELSD detection to assess purity (>95% recommended for biological assays) .

Basic: What is the hypothesized mechanism of action for this compound, based on structural analogs?

Answer:
Structurally related pyrrolo[2,3-d]pyrimidine derivatives (e.g., GSK2606414) inhibit PERK, a kinase central to the unfolded protein response (UPR) . The compound likely binds to PERK’s ATP-binding pocket via:

  • Hydrophobic interactions from the trifluoromethylphenyl and chloromethoxyphenyl groups.
  • Hydrogen bonding between the pyrimidine amine and kinase catalytic residues .
    Methodological validation involves kinase inhibition assays (e.g., ADP-Glo™) and Western blotting for phosphorylated eIF2α, a downstream UPR marker .

Advanced: How can researchers design experiments to resolve contradictions in compound efficacy across different cellular models?

Answer:
Discrepancies in efficacy (e.g., variable IC50 in cancer vs. neuronal cells) may arise from:

  • Cell-type-specific stress thresholds : PERK activation varies with baseline ER stress .
  • Off-target effects : Assess selectivity using kinome-wide profiling (e.g., KINOMEscan) .
    Experimental design :
  • Genetic validation : Compare results in PERK-knockout vs. wild-type cells .
  • Stress preconditioning : Modulate ER stress with thapsigargin or tunicamycin to standardize conditions .
  • Orthogonal assays : Combine PERK activity assays with transcriptomic analysis of UPR targets (e.g., ATF4, CHOP) .

Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Answer:
Structural analogs often face challenges like poor solubility or metabolic instability. Optimization strategies include:

  • Prodrug modification : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility .
  • CYP450 inhibition screening : Use liver microsomes to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
  • Plasma stability assays : Incubate with mouse/human plasma to assess degradation rates .
  • Formulation : Use lipid-based nanoparticles or cyclodextrin complexes to improve bioavailability .

Basic: How is target engagement confirmed in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA) : Measure PERK stabilization after compound treatment and heating .
  • Immunoprecipitation : Use anti-PERK antibodies to isolate the kinase and detect compound binding via LC-MS .
  • Functional readouts : Monitor PERK-dependent pathways (e.g., ATF4 luciferase reporters) .

Advanced: How can researchers address contradictory data on the compound’s cytoprotective vs. cytotoxic effects?

Answer:
The compound may exhibit context-dependent effects (e.g., cytoprotection in neurons vs. cytotoxicity in cancer cells):

  • Dose-response profiling : Establish thresholds for UPR activation (low dose) vs. apoptosis (high dose) .
  • Temporal analysis : Use time-lapse imaging to correlate PERK inhibition duration with cell fate .
  • Tissue-specific metabolomics : Compare ATP/redox levels in different models to explain divergent outcomes .

Basic: What analytical techniques characterize the compound’s stability under experimental conditions?

Answer:

  • Forced degradation studies : Expose to heat, light, or pH extremes, then quantify degradation via LC-MS .
  • Solution stability : Incubate in PBS or cell culture media at 37°C, sampling at intervals for HPLC analysis .
  • Solid-state stability : Perform thermogravimetric analysis (TGA) and X-ray diffraction (XRD) to assess crystallinity .

Advanced: What experimental frameworks validate the compound’s therapeutic potential in disease models?

Answer:
Prioritize models with dysregulated UPR (e.g., neurodegenerative diseases, cancer):

  • In vitro : Use patient-derived glioblastoma cells with PERK hyperactivation .
  • In vivo :
    • Retinopathy models : Intraocular injection to assess PERK’s role in angiogenesis .
    • Xenografts : Treat PERK-dependent tumors (e.g., multiple myeloma) and monitor growth via bioluminescence .
  • Biomarker validation : Measure PERK activity in plasma exosomes or tissue biopsies .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。